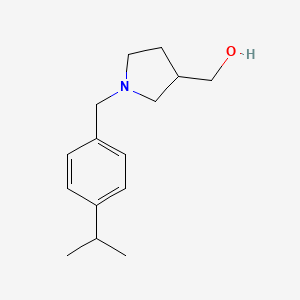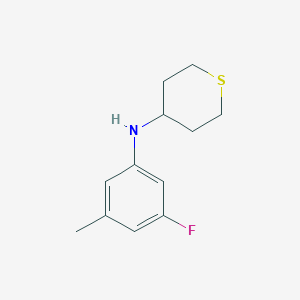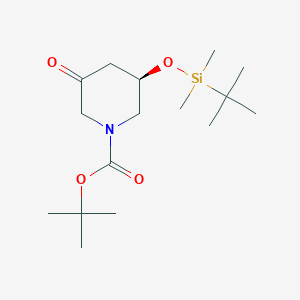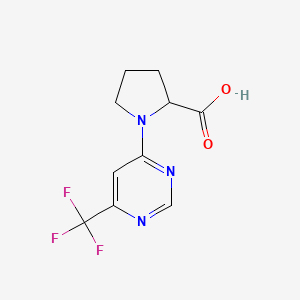
(1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol is a chemical compound with the molecular formula C15H23NO and a molecular weight of 233.35 g/mol . This compound is characterized by the presence of a pyrrolidine ring substituted with a 4-isopropylbenzyl group and a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol typically involves the reaction of 4-isopropylbenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate with a suitable reducing agent such as sodium borohydride. The reaction conditions often include solvents like ethanol or methanol and are carried out under reflux conditions to ensure complete reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The benzyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
(1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-Benzylpyrrolidin-3-yl)methanol
- (1-(4-Methylbenzyl)pyrrolidin-3-yl)methanol
- (1-(4-Ethylbenzyl)pyrrolidin-3-yl)methanol
Uniqueness
Compared to similar compounds, (1-(4-Isopropylbenzyl)pyrrolidin-3-yl)methanol is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific research applications.
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
[1-[(4-propan-2-ylphenyl)methyl]pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C15H23NO/c1-12(2)15-5-3-13(4-6-15)9-16-8-7-14(10-16)11-17/h3-6,12,14,17H,7-11H2,1-2H3 |
InChI-Schlüssel |
QNFCPOYRXGNDNY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CN2CCC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyl-3-oxo-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13343350.png)
![4'-(Fluoromethyl)-6'-methoxy-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B13343362.png)
![tert-Butyl 2-amino-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13343374.png)
![[1,3]Dioxolo[4,5-c]pyridin-4-ylboronic acid](/img/structure/B13343376.png)

![5-Bromo-1-[(1,3-thiazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13343397.png)


![2,8-Dioxo-2,8-dihydropyrano[3,2-g]chromene-3,7-dicarboxylic acid](/img/structure/B13343410.png)

![2-(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B13343418.png)
![6-Bromo-1-methyl-1,4-dihydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B13343429.png)

